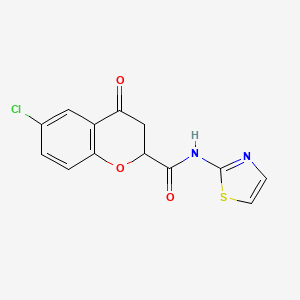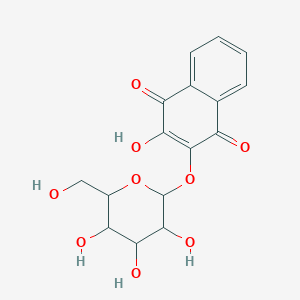![molecular formula C24H22FNO4 B11485148 2-methoxyethyl 1-(2-fluorobenzyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11485148.png)
2-methoxyethyl 1-(2-fluorobenzyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-フルオロベンジル)-5-ヒドロキシ-2-メチル-1H-ベンゾ[g]インドール-3-カルボン酸2-メトキシエチルエステルは、ベンゾインドール類に属する複雑な有機化合物です。この化合物は、メトキシエチル基、フルオロベンジル基、およびヒドロキシ-メチル-インドールコアを含むユニークな構造を特徴としています。これらの官能基の存在は、医薬品化学や有機合成など、科学研究の様々な分野で注目される分子となっています。
2. 製法
合成経路と反応条件
1-(2-フルオロベンジル)-5-ヒドロキシ-2-メチル-1H-ベンゾ[g]インドール-3-カルボン酸2-メトキシエチルエステルの合成は、通常、市販のアニリンから開始される複数のステップを伴います。有効な方法の1つは、パラジウム触媒による分子内酸化カップリング反応です。 この方法は、高い位置選択性と優れた収率でインドールコアを形成することができます .
ステップ1: 合成は、アニリン誘導体からエナミン中間体の調製から始まります。
ステップ2: 次に、エナミンをパラジウム触媒による分子内酸化カップリング反応に付すと、インドールコアが形成されます。
ステップ3: 得られたインドール誘導体は、求核置換反応によってメトキシエチル基とフルオロベンジル基を導入することで、さらに官能基化されます。
工業的生産方法
この化合物の工業生産は、同様の合成経路を伴う場合がありますが、大規模生産に最適化されています。これには、高い効率性と再現性を確保するために、連続フロー反応器と自動合成プラットフォームの使用が含まれます。環境への影響を最小限に抑えるために、環境に優しい溶媒や触媒の使用も強調されます。
3. 化学反応解析
反応の種類
1-(2-フルオロベンジル)-5-ヒドロキシ-2-メチル-1H-ベンゾ[g]インドール-3-カルボン酸2-メトキシエチルエステルは、次のような様々な化学反応を起こします。
酸化: ヒドロキシ基は、酸化されてカルボニル化合物を形成することができます。
還元: カルボニル基は、還元されてヒドロキシ基に戻すことができます。
置換: メトキシエチル基とフルオロベンジル基は、適切な条件下で他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: 求核置換反応には、水素化ナトリウムやハロアルカンなどの試薬がよく使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、ヒドロキシ基の酸化はケトンの生成をもたらし、ケトンの還元は元のヒドロキシ化合物を生成します。
4. 科学研究における用途
1-(2-フルオロベンジル)-5-ヒドロキシ-2-メチル-1H-ベンゾ[g]インドール-3-カルボン酸2-メトキシエチルエステルは、科学研究でいくつかの用途があります。
医薬品化学: この化合物は、抗がん作用や抗炎症作用など、潜在的な治療的特性について研究されています。
有機合成: より複雑な分子の合成のためのビルディングブロックとして役立ちます。
生物学的研究: 研究者らは、その作用機序を理解するために、生物学的標的との相互作用を調査しています。
工業的用途: 新しい材料や化学プロセスの開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 1-(2-fluorobenzyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate typically involves multiple steps, starting from commercially available anilines. One efficient method involves a palladium-catalyzed intramolecular oxidative coupling reaction. This method allows for the formation of the indole core with high regioselectivity and excellent yields .
Step 1: The synthesis begins with the preparation of the enamine intermediate from aniline derivatives.
Step 2: The enamine is then subjected to a palladium-catalyzed intramolecular oxidative coupling reaction to form the indole core.
Step 3: The resulting indole derivative is further functionalized by introducing the methoxyethyl and fluorobenzyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high efficiency and reproducibility. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact.
化学反応の分析
Types of Reactions
2-methoxyethyl 1-(2-fluorobenzyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The methoxyethyl and fluorobenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the ketone yields the original hydroxy compound.
科学的研究の応用
2-methoxyethyl 1-(2-fluorobenzyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action.
Industrial Applications: It is used in the development of new materials and chemical processes.
作用機序
1-(2-フルオロベンジル)-5-ヒドロキシ-2-メチル-1H-ベンゾ[g]インドール-3-カルボン酸2-メトキシエチルエステルの作用機序は、体内の特定の分子標的との相互作用に関係しています。ヒドロキシ基とメトキシエチル基は、これらの標的への結合親和性に重要な役割を果たします。この化合物は、特定の酵素や受容体を阻害し、観察される生物学的効果をもたらす可能性があります。正確な経路を解明するには、詳細な研究が必要です。
6. 類似の化合物との比較
類似の化合物
独自性
類似の化合物と比較して、1-(2-フルオロベンジル)-5-ヒドロキシ-2-メチル-1H-ベンゾ[g]インドール-3-カルボン酸2-メトキシエチルエステルは、フルオロベンジル基の存在が化学反応性と生物活性に大きく影響を与えるため、ユニークです。メトキシエチル基とヒドロキシ基の組み合わせも、その独特の特性に寄与し、様々な用途において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate
- 2-methyl-1H-indole-3-carboxylate derivatives
Uniqueness
Compared to similar compounds, 2-methoxyethyl 1-(2-fluorobenzyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The combination of methoxyethyl and hydroxy groups also contributes to its distinct properties, making it a valuable compound for various applications.
特性
分子式 |
C24H22FNO4 |
|---|---|
分子量 |
407.4 g/mol |
IUPAC名 |
2-methoxyethyl 1-[(2-fluorophenyl)methyl]-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C24H22FNO4/c1-15-22(24(28)30-12-11-29-2)19-13-21(27)17-8-4-5-9-18(17)23(19)26(15)14-16-7-3-6-10-20(16)25/h3-10,13,27H,11-12,14H2,1-2H3 |
InChIキー |
AMZHEQQSTJLJMP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(N1CC3=CC=CC=C3F)C4=CC=CC=C4C(=C2)O)C(=O)OCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methylsulfanyl-2,4,5,7,8,16-hexazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaene](/img/structure/B11485073.png)
![N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485083.png)

![Ethyl (5-{[2-(cyclopropylcarbamoyl)phenyl]sulfamoyl}-2-methoxyphenoxy)acetate](/img/structure/B11485093.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorobenzyl)-1H-indol-3-yl]acetamide](/img/structure/B11485106.png)
![N-(2-{2-[(4-chlorobenzyl)sulfamoyl]-4,5-dimethoxyphenyl}ethyl)acetamide](/img/structure/B11485110.png)
![3-(2,4-Dichlorophenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11485115.png)
![[4a-hydroxy-1-(3,4,5-trimethoxyphenyl)octahydroisoquinolin-2(1H)-yl]acetonitrile](/img/structure/B11485129.png)


![11-(2-furyl)-3,3-dimethyl-10-[(4-methylphenyl)sulfonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11485144.png)
![N-({5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(thiophen-2-yl)ethanamine](/img/structure/B11485146.png)

